Ethyl 3,7-dimethyl-9-(oxolan-2-YL)nona-2,4-dienoate
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Overview
Description
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative, characterized by the presence of an ethyl group, two methyl groups, and an oxolane ring attached to a nona-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems. The oxolane ring and the conjugated diene system contribute to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate can be compared with other similar compounds such as:
N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure but with an amide group instead of an ester.
Ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienoate: A closely related compound with slight variations in the diene system.
The uniqueness of this compound lies in its specific ester configuration and the presence of the oxolane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62255-38-3 |
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Molecular Formula |
C17H28O3 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-9-(oxolan-2-yl)nona-2,4-dienoate |
InChI |
InChI=1S/C17H28O3/c1-4-19-17(18)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h5,8,13-14,16H,4,6-7,9-12H2,1-3H3 |
InChI Key |
UPSQVCDVZIXCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCC1CCCO1 |
Origin of Product |
United States |
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